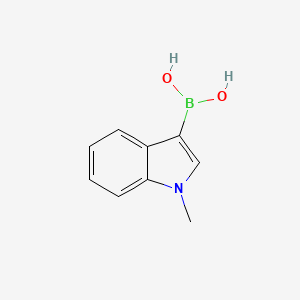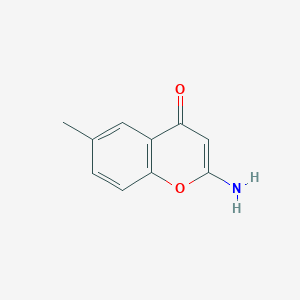
(1-Methyl-1H-indol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. The boronic acid group in this compound makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-3-yl)boronic acid typically involves the borylation of 1-methylindole. One common method is the iridium-catalyzed C-H borylation, where 1-methylindole reacts with bis(pinacolato)diboron in the presence of an iridium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: (1-Methyl-1H-indol-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with various electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
(1-Methyl-1H-indol-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of (1-Methyl-1H-indol-3-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The indole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
相似化合物的比较
- 1-Methylindole-2-boronic acid
- 1-Methylindole-5-boronic acid
- 1H-Indole-3-boronic acid
Comparison: (1-Methyl-1H-indol-3-yl)boronic acid is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different steric and electronic properties, affecting its suitability for specific reactions and applications.
属性
分子式 |
C9H10BNO2 |
|---|---|
分子量 |
174.99 g/mol |
IUPAC 名称 |
(1-methylindol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6,12-13H,1H3 |
InChI 键 |
UPJKNBOZKSPTGC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C2=CC=CC=C12)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)




![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)


![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)



![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
